molecular formula C17H12N2O4S B2855632 methyl 4-(3-cyanophenyl)-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide CAS No. 1291861-82-9

methyl 4-(3-cyanophenyl)-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide

Cat. No. B2855632
CAS RN: 1291861-82-9
M. Wt: 340.35
InChI Key: JGYVSTCTCRVNIK-UHFFFAOYSA-N
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Description

The compound “methyl 4-(3-cyanophenyl)-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide” belongs to the class of benzothiazines . Benzothiazines are heterocyclic compounds containing a benzene ring fused to a thiazine ring. The thiazine ring is a six-membered ring containing four carbon atoms, one nitrogen atom, and one sulfur atom .


Molecular Structure Analysis

The molecular structure of this compound would include a benzothiazine core with a cyanophenyl group at the 4-position, a carboxylate group at the 2-position, and two oxygen atoms attached to the sulfur atom in the thiazine ring .


Chemical Reactions Analysis

Benzothiazines can undergo a variety of chemical reactions, including electrophilic substitution, nucleophilic substitution, and redox reactions . The specific reactions that this compound can undergo would depend on the specific substituents and their positions on the benzothiazine ring .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For this compound, properties such as solubility, melting point, boiling point, and stability would need to be determined experimentally .

Scientific Research Applications

Organic Semiconductor Development

Thiophene derivatives like the compound are pivotal in the advancement of organic semiconductors . These materials are used in the fabrication of organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). The unique electronic properties of thiophene-based molecules make them suitable for these applications due to their ability to conduct electricity while maintaining the flexibility of organic compounds.

Pharmaceutical Applications

The benzothiazine core of the compound is structurally similar to various biologically active molecules. Thiophene derivatives exhibit a range of pharmacological properties, including anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic effects . This makes them valuable candidates for drug development and medicinal chemistry.

Corrosion Inhibition

In industrial chemistry, thiophene derivatives serve as corrosion inhibitors . The compound’s ability to form a protective layer on metals can be utilized to prevent corrosion, which is essential for extending the lifespan of metal structures and components in various industrial applications.

Catalysis in Organic Reactions

The compound’s structural features may be exploited in catalysis, particularly in carbon–carbon bond-forming reactions like the Suzuki–Miyaura coupling . This reaction is widely used in organic synthesis to create complex molecules, and the compound’s stability and reactivity could make it a valuable reagent or catalyst in such processes.

Material Science Applications

Thiophene-based molecules are used in material science, especially in the development of advanced materials with specific electronic or photonic properties . The compound could be incorporated into materials that require certain conductivity or optical characteristics.

Anesthetic and Analgesic Development

Some thiophene derivatives are known to act as voltage-gated sodium channel blockers and are used as dental anesthetics in Europe . The compound could be explored for similar applications, potentially leading to the development of new anesthetic or analgesic drugs.

Anti-inflammatory Drug Synthesis

Given the anti-inflammatory properties of related thiophene derivatives, the compound could be synthesized into drugs that target inflammation-related conditions . Its chemical structure could be modified to enhance its efficacy and reduce side effects in such therapeutic applications.

Antimicrobial Agent Research

The compound’s potential antimicrobial properties could be harnessed in the development of new antimicrobial agents . Research into its activity against various pathogens could lead to the discovery of novel treatments for infectious diseases.

Future Directions

Future research on this compound could involve studying its synthesis, characterizing its physical and chemical properties, and investigating its potential biological activities. This could involve in vitro and in vivo studies to determine its mechanism of action and potential therapeutic applications .

properties

IUPAC Name

methyl 4-(3-cyanophenyl)-1,1-dioxo-1λ6,4-benzothiazine-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12N2O4S/c1-23-17(20)16-11-19(13-6-4-5-12(9-13)10-18)14-7-2-3-8-15(14)24(16,21)22/h2-9,11H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGYVSTCTCRVNIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN(C2=CC=CC=C2S1(=O)=O)C3=CC=CC(=C3)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 4-(3-cyanophenyl)-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide

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